Cas no 2680859-95-2 (1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate)

1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- 1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate
- EN300-27782919
- 2680859-95-2
- 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate
-
- インチ: 1S/C20H36N2O5/c1-18(2,3)26-16(23)21-11-7-15(8-12-21)20(25)9-13-22(14-10-20)17(24)27-19(4,5)6/h15,25H,7-14H2,1-6H3
- InChIKey: KJTNMWHCXTYZGI-UHFFFAOYSA-N
- ほほえんだ: OC1(CCN(C(=O)OC(C)(C)C)CC1)C1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 384.26242225g/mol
- どういたいしつりょう: 384.26242225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782919-0.05g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27782919-1.0g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
Enamine | EN300-27782919-10.0g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 10.0g |
$4914.0 | 2025-03-19 | |
Enamine | EN300-27782919-0.1g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
Enamine | EN300-27782919-5g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 5g |
$3313.0 | 2023-09-09 | ||
Enamine | EN300-27782919-1g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 1g |
$1142.0 | 2023-09-09 | ||
Enamine | EN300-27782919-10g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 10g |
$4914.0 | 2023-09-09 | ||
Enamine | EN300-27782919-0.5g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
Enamine | EN300-27782919-2.5g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
Enamine | EN300-27782919-0.25g |
1,1'-di-tert-butyl 4-hydroxy-[4,4'-bipiperidine]-1,1'-dicarboxylate |
2680859-95-2 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 |
1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate 関連文献
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylateに関する追加情報
Introduction to 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate (CAS No. 2680859-95-2)
1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate, identified by the chemical abstracts service number CAS No. 2680859-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the bipiperidine class, characterized by its unique structural framework composed of two piperidine rings linked by a carboxylate bridge. The presence of tert-butyl groups and hydroxyl functionalities at specific positions enhances its molecular stability and reactivity, making it a promising candidate for various biochemical applications.
The synthesis of 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butyl groups serves to protect reactive sites and improve solubility in certain organic solvents, while the hydroxyl groups provide opportunities for further functionalization through hydrogen bonding or coordination with metal ions. This compound’s structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in modulating enzyme activity and cellular signaling pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate with biological targets. Molecular docking studies suggest that this compound may interact with proteins involved in inflammation and oxidative stress response, making it a potential lead compound for developing novel therapeutic agents. The bipiperidine core is particularly interesting due to its ability to form stable complexes with metal ions, which has implications for designing metalloproteinase inhibitors or antioxidants.
In the realm of drug discovery, the hydroxyl and carboxylate functionalities in 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate provide multiple points for chemical modification. For instance, derivatization of these groups can yield analogs with enhanced pharmacokinetic properties or altered binding specificity. Researchers have explored its potential as a scaffold for kinase inhibitors, given the structural similarity to known ATP competitive inhibitors. The tert-butyl groups not only stabilize the molecule but also prevent unwanted side reactions by sterically hindering access to reactive centers.
The compound’s stability under various pH conditions makes it suitable for formulation in both aqueous and organic media, which is crucial for pharmaceutical applications. Additionally, its solubility profile can be fine-tuned by introducing additional polar or non-polar substituents. This flexibility has led to its investigation in combination therapies where multiple mechanisms of action are required to achieve therapeutic efficacy. The bipiperidine moiety’s ability to adopt multiple conformations also contributes to its versatility as a pharmacophore.
Emerging research indicates that 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate may exhibit properties relevant to neurodegenerative diseases due to its interaction with copper and iron ions—transition metals known to be involved in oxidative stress pathways. Preliminary in vitro studies have shown that this compound can chelate these metals without exhibiting significant toxicity at physiological concentrations. Such findings open avenues for exploring its role in developing treatments for conditions like Alzheimer’s disease or Parkinson’s disease where metal dyshomeostasis is a contributing factor.
The synthesis of derivatives of CAS No. 2680859-95-2 has been optimized using green chemistry principles to minimize waste and improve atom economy. Catalytic methods have been employed to introduce functional groups with high selectivity, reducing the need for harsh reagents or extensive purification steps. These advancements align with global trends toward sustainable pharmaceutical manufacturing processes. The compound’s compatibility with continuous flow chemistry further enhances its appeal as an industrial candidate due to reduced reaction times and improved scalability.
Future directions in the study of 1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate include exploring its potential as a prodrug or a carrier molecule for delivering bioactive payloads across biological barriers. The bipiperidine scaffold’s ability to cross cell membranes suggests it could be used to enhance drug delivery systems targeting specific tissues or organs. Additionally, modifications aimed at improving metabolic stability while maintaining bioactivity are being pursued through structure-based drug design approaches.
The compound’s unique structural features also make it valuable for mechanistic studies in enzymology and protein chemistry. By serving as a substrate or inhibitor analog, researchers can gain insights into enzyme function and develop more effective inhibitors for therapeutic purposes. The hydroxyl and carboxylate groups provide handles for site-directed mutagenesis experiments, allowing scientists to probe the role of specific residues in protein-ligand interactions.
In conclusion,CAS No. 2680859-95-2 () represents a versatile molecular scaffold with broad applications in pharmaceutical research and drug development. Its structural features—particularly the bipiperidine core combined with hydroxyl and carboxylate functionalities—endow it with unique chemical properties that make it suitable for modulating biological pathways associated with inflammation, oxidative stress, and neurodegeneration among others areas where further exploration is warranted.. As computational methods continue to advance,this compound will likely emerge as an important tool in designing next-generation therapeutics targeting complex diseases..
2680859-95-2 (1,1'-di-tert-butyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate) 関連製品
- 1339642-87-3(methyl 2-amino-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 2138547-54-1(3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)
- 899348-56-2(N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2172139-92-1(3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 1557698-86-8(3-Formyl-1-methyl-1H-indole-5-carboxylic acid)
- 2228922-86-7(2-(3-aminobutyl)benzene-1,3,5-triol)
- 2137590-36-2(2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)
- 1370280-46-8(4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid)
- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)
- 2359-09-3(5-tert-Butyl-isophthalic acid)




